N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide
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Overview
Description
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a heterocyclic compound that features both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide typically involves the reaction of 2-aminopyridine with an appropriate oxazole derivative. One common method includes the use of a coupling reaction between 2-aminopyridine and an oxazole carboxylic acid derivative under mild conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)imidates: These compounds share the pyridine ring but have an imidate functional group instead of an oxazole ring.
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)imidazole and 2-(pyridin-2-yl)thiazole have similar structures but different heterocyclic rings.
Uniqueness
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features:
- Oxazole Ring : Contributes to its biological activity.
- Pyridine Ring : Enhances interaction with biological targets.
- Carboxamide Group : Plays a crucial role in modulating biological effects.
This compound interacts with various enzymes and receptors, modulating their activity. The specific molecular targets can vary based on the context of use. This interaction is essential for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits cell growth in A549, HT-29, SMMC-7721 | |
Antimicrobial | Effective against S. aureus and E. coli | |
Anti-inflammatory | Reduces inflammation markers |
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight unique properties.
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | Thiazole ring instead of oxazole | Enhanced antimicrobial properties |
2-amino-N,N-dibenzyl-1,3-oxazole-5-carboxamide | Benzyl groups instead of pyridine | Increased lipophilicity |
5-methyl-N-(pyridin-2-YL)-1,2-thiazole | Thiazole ring | Different biological activity profile |
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c14-10(9-6-11-7-15-9)13-5-8-3-1-2-4-12-8/h1-4,6-7H,5H2,(H,13,14) |
InChI Key |
DUGUEOBAWLBORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=CO2 |
Origin of Product |
United States |
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